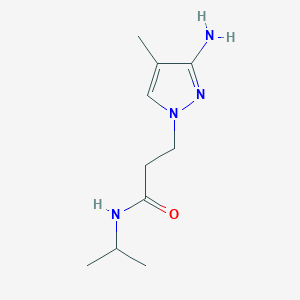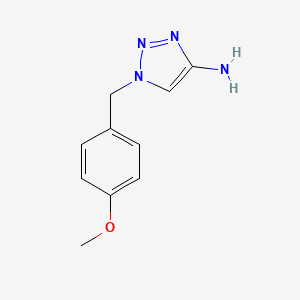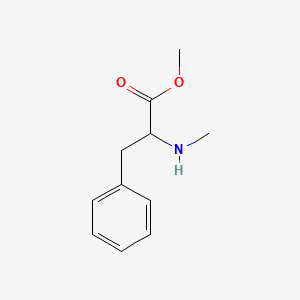![molecular formula C12H19N3 B13629415 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine](/img/structure/B13629415.png)
3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bicyclo[221]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction. The pyrazole ring is then introduced via cyclization reactions involving hydrazine derivatives and diketones under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic core but lacks the pyrazole ring.
1,3-Disubstituted Ureas: Contains similar bicyclic structures but different functional groups.
Uniqueness
What sets 3-(Bicyclo[2.2.1]heptan-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine apart is its combination of the bicyclic core with the pyrazole ring, providing unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
5-(2-bicyclo[2.2.1]heptanyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N3/c1-7-11(14-15(2)12(7)13)10-6-8-3-4-9(10)5-8/h8-10H,3-6,13H2,1-2H3 |
InChI-Schlüssel |
MEHLDDXHYSBJNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C2CC3CCC2C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Tert-butylspiro[3.3]heptan-1-one](/img/structure/B13629339.png)




![(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid](/img/structure/B13629375.png)






![(5-Ethoxy-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13629423.png)
